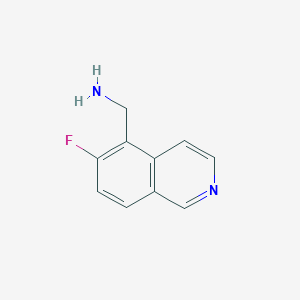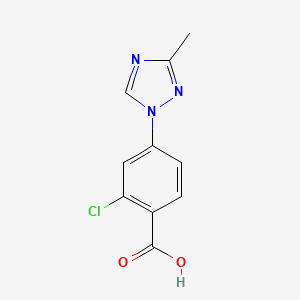
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride
Übersicht
Beschreibung
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S . It belongs to the class of molecules known as thiazolidine-2,4-diones (TZDs), which are five-membered heterocyclic rings containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position, along with two carbonyl functional groups at the 2 and 4 positions .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride: serves as a precursor in the synthesis of bioactive molecules. Its structure is pivotal in the formation of compounds that exhibit a range of biological activities. Researchers utilize this compound in multicomponent reactions to create novel molecules with potential therapeutic effects .
Anticancer Research
Thiazolidine derivatives, including our compound of interest, have been explored for their anticancer properties. The presence of both azetidine and thiazolidine rings could potentially interact with various biological targets, leading to the development of new anticancer agents .
Antimicrobial Applications
The structural motif of thiazolidine is known to possess antimicrobial properties. As such, 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride can be used to synthesize compounds that are tested against a variety of microbial strains to develop new antibiotics .
Neuroprotective Agents
Compounds derived from thiazolidine have shown neuroprotective effects in scientific studies. This compound could be used to develop agents that protect nerve cells from damage or degeneration, which is crucial in treating neurodegenerative diseases .
Anti-inflammatory Agents
The thiazolidine core is associated with anti-inflammatory activity. Derivatives synthesized from 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride could lead to the development of new anti-inflammatory medications for various chronic conditions .
Antioxidant Properties
Research has indicated that thiazolidine derivatives can act as antioxidants. This compound may contribute to the synthesis of antioxidants that help in neutralizing free radicals, thereby preventing oxidative stress-related diseases .
Probe Design for Biological Studies
Due to its unique structure, this compound can be used in the design of probes for biological studies. These probes can help in understanding the interaction between drugs and their targets at a molecular level .
Pharmacokinetic Activity Improvement
The compound’s role in improving pharmacokinetic activities of drugs is significant. It can be modified to enhance the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals, leading to better efficacy and reduced side effects .
Wirkmechanismus
Thiazolidine-2,4-dione derivatives, such as 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride, have been shown to exhibit various biological activities. For example, they have been reported to exhibit hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species .
Eigenschaften
IUPAC Name |
3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUGGPMYCHEIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C(=O)CSC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)
amine](/img/structure/B1450420.png)


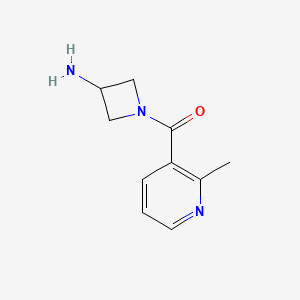
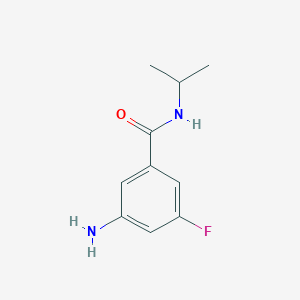
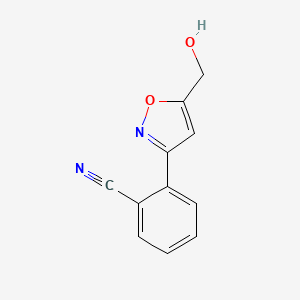
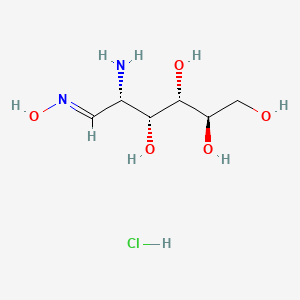
![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)
